molecular formula C28H32N2O5 B11187048 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11187048
M. Wt: 476.6 g/mol
InChI Key: AJJBNEMSLBQOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 100-150°C and a reaction time of 10-30 minutes .

Industrial Production Methods

The use of silica-supported fluoroboric acid as a catalyst ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of various dibenzo[b,e][1,4]diazepin derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, the compound has shown potential as an anxiolytic agent. Studies have demonstrated its ability to bind to the benzodiazepine binding site on GABA_A receptors, leading to anxiolytic effects .

Medicine

In medicine, the compound’s antioxidant properties make it a candidate for the development of new therapeutic agents for oxidative stress-related conditions. Its anxiolytic effects also make it a potential treatment for anxiety disorders .

Industry

Industrially, the compound can be used in the development of new materials with specific chemical properties. Its unique structure allows for the creation of materials with enhanced stability and reactivity .

Mechanism of Action

The compound exerts its effects primarily through its interaction with the GABA_A receptors in the central nervous system. By binding to the benzodiazepine binding site, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural features, such as the presence of the cyclopropylcarbonyl and trimethoxyphenyl groups. These features contribute to its distinct chemical reactivity and potential therapeutic applications .

Biological Activity

The compound 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one represents a class of dibenzo[d,e]diazepine derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure that includes a cyclopropylcarbonyl group and a trimethoxyphenyl moiety. Its chemical formula is C25H30N2O3C_{25}H_{30}N_2O_3, and it features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with similar substituents have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) were evaluated to determine the efficacy of these compounds against bacterial infections .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against MRSA
Compound A1015
Compound B58
Target CompoundTBDTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various assays. It has been noted that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurological functions. In silico studies have provided insights into the binding interactions between these compounds and their target enzymes .

Cytotoxicity Studies

Cytotoxicity assays using murine embryonic fibroblast cells (NIH 3T3) revealed that while some derivatives exhibited low toxicity at concentrations up to 30 µM, others demonstrated significant cytotoxic effects at lower concentrations. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in modulating cytotoxic effects .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of dibenzo[d,e]diazepines for their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups showed enhanced activity against bacterial strains.
  • Case Study on Neuroprotective Effects : Another research focused on the neuroprotective potential of similar compounds in models of neurodegeneration. The findings suggested that the inhibition of AChE could lead to improved cognitive functions in treated models.

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-9,9-dimethyl-6-(2,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H32N2O5/c1-28(2)14-19-25(21(31)15-28)26(17-12-23(34-4)24(35-5)13-22(17)33-3)30(27(32)16-10-11-16)20-9-7-6-8-18(20)29-19/h6-9,12-13,16,26,29H,10-11,14-15H2,1-5H3

InChI Key

AJJBNEMSLBQOOG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4CC4)C5=CC(=C(C=C5OC)OC)OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.